
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline
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Overview
Description
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline is an organic compound with the molecular formula C11H12BrN3. It is a derivative of aniline, where the aniline ring is substituted with a 4-bromo-1-ethyl-1H-pyrazol-3-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1-ethyl-1H-pyrazole with an appropriate aniline derivative under controlled conditions.
Substitution Reaction: The synthesized pyrazole derivative is then subjected to a substitution reaction with aniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline
- 3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline
Uniqueness
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and interactions compared to its methyl-substituted counterparts. This uniqueness makes it valuable for specific applications where different reactivity or binding properties are desired.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-(4-bromo-1-ethylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C11H12BrN3/c1-2-15-7-10(12)11(14-15)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3 |
InChI Key |
VJEVLPAXLOWDQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |
Origin of Product |
United States |
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